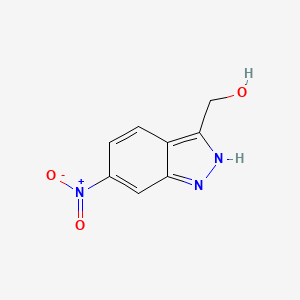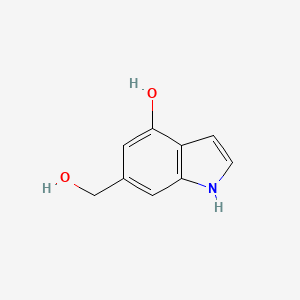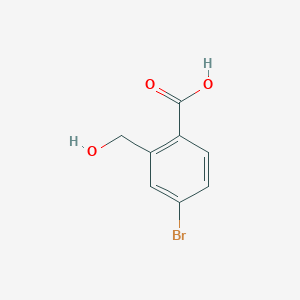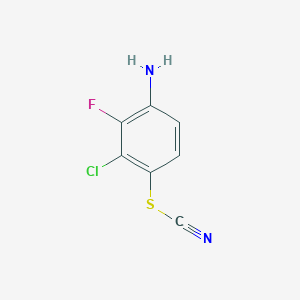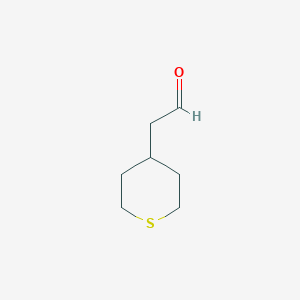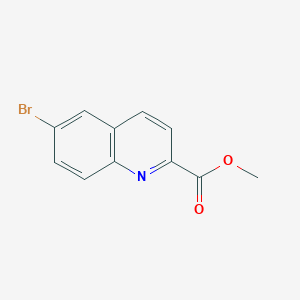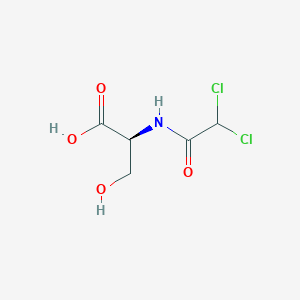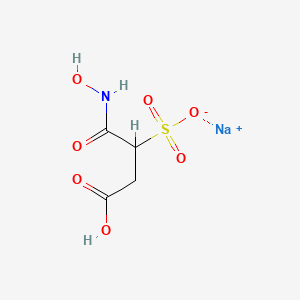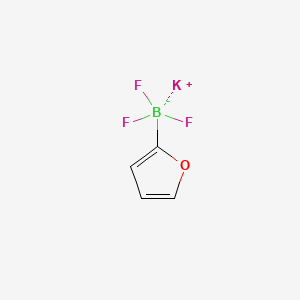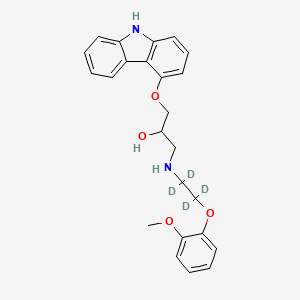
Carvedilol-d4
Descripción general
Descripción
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enhanced Drug Solubility and Dissolution Rate
Carvedilol is a poorly water-soluble drug employed to treat chronic heart failure . Researchers have synthesized new carvedilol-etched halloysite nanotubes (HNTs) composites to enhance solubility and dissolution rate . The simple and feasible impregnation method is used for carvedilol loading (30–37% weight) .
Transdermal Delivery System
Carvedilol-loaded ethosomes have been developed using central composite design, followed by incorporation of synthesized ethosomes into hydrogels for transdermal delivery of carvedilol . The optimized carvedilol-loaded ethosomes were spherical in shape . The optimized ethosomes had mean particle size of 130 ± 1.72 nm .
Extended and Enhanced Anti-Hypertensive Effect
The ethosomal gel showed increased penetration of carvedilol through the skin . Moreover, ethosomal hydrogels showed a gradual reduction in blood pressure for 24 h in rats . This suggests that the carvedilol-loaded ethosomal gel can extend the anti-hypertensive effect of carvedilol for a longer time, as compared to free carvedilol .
Improved Bioavailability
Transdermal delivery prevents the drug from pre-systemic metabolism which results in better bioavailability . The transdermally-administered drugs can evade enzymatic degradation and offers a non-invasive route for drug administration, thus providing better patient compliance .
Drug Delivery into the Sublingual Mucosa
Carvedilol releasable non-water-soluble monolayers and a multilayer patch made of ultrathin micron and submicron fibers have been developed for drug delivery into the sublingual mucosa .
Enhanced Drug Dissolution
All the carvedilol–halloysite composites display enhanced dissolution rate, wettability, and solubility, as compared to carvedilol . The best performances are obtained for the carvedilol–halloysite system based on HNTs etched with HCl 8M, which exhibits the highest value of specific surface area (91 m2 g−1) .
Mecanismo De Acción
Mode of Action
Carvedilol-d4 acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature, thereby causing vasodilation . It inhibits lipid peroxidation in a dose-dependent manner . Beyond blockade of β1-adrenoceptors, arrestin-biased signalling via β2-adrenoceptors is a molecular mechanism proposed to explain the survival benefits .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits exercise-induced tachycardia through its inhibition of beta-adrenoceptors . Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It can counter the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure . It is used clinically with great success to treat heart failure, hypertension, coronary artery disease, and cardiac arrhythmias . Recent studies indicate that its cardio-protective effects might be useful also in cancer chemotherapy, which oftentimes is cardiotoxic .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by the patient’s diet, age, liver function, and the presence of other medications . Furthermore, genetic polymorphisms in enzymes involved in the metabolism of this compound, such as CYP2D6, can also influence its pharmacokinetics and therapeutic efficacy .
Análisis Bioquímico
Biochemical Properties
Carvedilol-d4 interacts with several enzymes and proteins. The three major enzymes/proteins carrying out this compound’s stereo-selective metabolism are the highly polymorphic CYP2D6, UGT1, and P-glycoprotein . This compound is a substrate for uridine diphosphate glucuronosyltransferase 1A1, -2B4, and -2B7 and is metabolized in hepatic microsomes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting the response to some nerve impulses in certain parts of the body . As a result, it decreases the heart’s need for blood and oxygen by reducing its workload .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as an inverse agonist at the β1- and β2-ARs, as well as blocks α1ARs in the vasculature, thereby causing vasodilatation . In the heart, it is relatively β1AR-specific . It also blocks adrenergic receptors on arteries and causes the arteries to relax and the blood pressure to fall .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is very lipophilic undergoing mainly biliary elimination by the liver . Orally administered this compound undergoes extensive stereo-selective hepatic first-pass metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It reduces the heart’s rate and force of contraction and thereby reduces the work of the heart . The drop in blood pressure further reduces the work of the heart since it is easier to pump blood against a lower pressure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 . These are followed by Phase II conjugating reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues. P-glycoprotein, encoded by the MDR1 gene binds this compound with high affinity and affects bioavailability .
Propiedades
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-RYIWKTDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649417 | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)(~2~H_4_)ethyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133705-56-2 | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)(~2~H_4_)ethyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


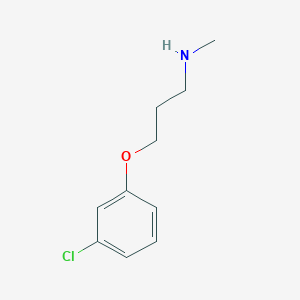
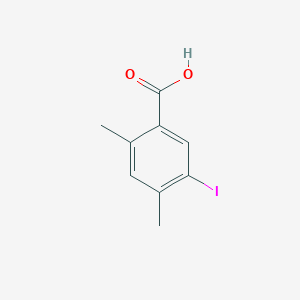
![[1,4'-Bipiperidin]-3-ylmethanol](/img/structure/B1604201.png)
